N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide
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Overview
Description
N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a phenyl group, and a dimethylbenzamide moiety, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the phenyl group and the dimethylbenzamide moiety. Common reagents used in these reactions include chlorinating agents, thionyl chloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzoxazole derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
tert-Butyl carbamate: An organic building block used in various chemical syntheses.
Uniqueness
N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its benzoxazole ring and carbamothioyl group make it particularly interesting for research in medicinal chemistry and material science.
Properties
IUPAC Name |
N-[[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2S/c1-13-6-7-15(10-14(13)2)21(28)27-23(30)25-18-5-3-4-16(11-18)22-26-19-12-17(24)8-9-20(19)29-22/h3-12H,1-2H3,(H2,25,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHBWUQNBRGZJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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